molecular formula C18H22N2O B1194807 N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide

N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide

Cat. No. B1194807
M. Wt: 282.4 g/mol
InChI Key: ZKRJPAJJWLVWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide is an amino acid amide obtained by the formal condensation of 2,6-dimethylaniline with N-(3,5-dimethylphenyl)glycine. It is a glycine derivative and an amino acid amide. It derives from a glycinamide, a 2,6-dimethylaniline and a N-(3,5-dimethylphenyl)glycine.

Scientific Research Applications

  • Chemical Synthesis and Rearrangement Studies :

    • N,N′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, a related compound, undergoes specific base-catalyzed cyclization in methanol to form a spiro-adduct. This adduct is further opened by methanolic hydrogen chloride, showcasing a unique chemical transformation process (Macháček, Hassanien, & Štěrba, 1986).
  • Ligand Synthesis and Metal Ion Equilibria :

    • An analogue of N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide, named TMPHPG, has been synthesized. Its racemic and meso forms were separated, exploiting a stability difference in their iron(III) complexes, indicating its potential in forming complex metal ligands (Bannochie & Martell, 1991).
  • Pharmacological Analysis of Derivatives :

    • N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives were synthesized and analyzed for antibacterial, antienzymatic, and hemolytic activities. These derivatives showed moderate to high activity against bacterial strains and good inhibition of α-glucosidase enzyme (Abbasi et al., 2016).
  • Complex Formation with Palladium :

    • Palladium complexes of derivatives similar to this compound were synthesized and characterized, demonstrating their potential in forming bidentate ligands with palladium(II) (Rodriguez et al., 1985).
  • Structure and Biological Activity Studies :

    • N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides (S, Se) were synthesized and their solid-state structures were established by single crystal X-ray diffraction analysis. These compounds exhibited significant intermolecular hydrogen bonding, indicating potential applications in materials science and biology (Naktode, Kottalanka, & Panda, 2012).
  • Anticonvulsant Activity :

    • A derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrated effective anticonvulsant activity in animal models, suggesting its potential application in developing new anticonvulsant drugs (Robertson et al., 1987).

properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H22N2O/c1-12-8-13(2)10-16(9-12)19-11-17(21)20-18-14(3)6-5-7-15(18)4/h5-10,19H,11H2,1-4H3,(H,20,21)

InChI Key

ZKRJPAJJWLVWOM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC(=CC(=C2)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC(=CC(=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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